Cas no 478654-04-5 (1-(4-chloro-3-methylphenoxy)-3-(1-phenylethyl)aminopropan-2-ol hydrochloride)

1-(4-Chloro-3-methylphenoxy)-3-(1-phenylethyl)aminopropan-2-ol hydrochloride is a synthetic organic compound featuring a phenoxypropanolamine backbone with chloro and methyl substituents on the aromatic ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or research applications. The compound's structure suggests potential β-adrenergic receptor activity, though specific pharmacological properties depend on stereochemistry and formulation. Its well-defined molecular architecture allows for precise interactions in biochemical studies. The presence of both aromatic and aliphatic functional groups contributes to its versatility in synthetic modifications. This compound is typically characterized by high purity (>95%) and meets standard analytical specifications for research-grade materials.
1-(4-chloro-3-methylphenoxy)-3-(1-phenylethyl)aminopropan-2-ol hydrochloride structure
478654-04-5 structure
Product Name:1-(4-chloro-3-methylphenoxy)-3-(1-phenylethyl)aminopropan-2-ol hydrochloride
CAS No:478654-04-5
MF:C18H23Cl2NO2
MW:356.28672337532
CID:6098678
PubChem ID:2770424
Update Time:2025-05-21

1-(4-chloro-3-methylphenoxy)-3-(1-phenylethyl)aminopropan-2-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chloro-3-methylphenoxy)-3-(1-phenylethyl)aminopropan-2-ol hydrochloride
    • 1-(4-CHLORO-3-METHYLPHENOXY)-3-[(1-PHENYLETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE
    • AKOS026678636
    • 1-(4-chloro-3-methylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride
    • F0840-0216
    • 478654-04-5
    • SR-01000446294
    • SR-01000446294-1
    • 1-(4-chloro-3-methylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride
    • Inchi: 1S/C18H22ClNO2.ClH/c1-13-10-17(8-9-18(13)19)22-12-16(21)11-20-14(2)15-6-4-3-5-7-15;/h3-10,14,16,20-21H,11-12H2,1-2H3;1H
    • InChI Key: GJTRHGBXSHIWIX-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(Cl)=C(C)C=1)CC(O)CNC(C1C=CC=CC=1)C.Cl

Computed Properties

  • Exact Mass: 355.1105844g/mol
  • Monoisotopic Mass: 355.1105844g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 310
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5Ų

1-(4-chloro-3-methylphenoxy)-3-(1-phenylethyl)aminopropan-2-ol hydrochloride Pricemore >>

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1-(4-chloro-3-methylphenoxy)-3-(1-phenylethyl)aminopropan-2-ol hydrochloride Related Literature

Additional information on 1-(4-chloro-3-methylphenoxy)-3-(1-phenylethyl)aminopropan-2-ol hydrochloride

1-(4-Chloro-3-Methylphenoxy)-3-(1-Phenylethyl)Aminopropan-2-Ol Hydrochloride: A Comprehensive Overview

1-(4-Chloro-3-Methylphenoxy)-3-(1-Phenylethyl)Aminopropan-2-Ol Hydrochloride is a complex organic compound with the CAS number 478654-04-5. This compound belongs to the class of tertiary amines and is widely studied for its potential applications in various fields, including pharmaceuticals and materials science.

The molecular structure of 1-(4-Chloro-3-Methylphenoxy)-3-(1-Phenylethyl)Aminopropan-2-Ol Hydrochloride is characterized by a hydroxyl group attached to a propane backbone, with a phenoxy group at one end and a phenylethylamine group at the other. The presence of the chlorine atom in the phenoxy ring introduces electronic effects that can influence the compound's reactivity and stability.

Recent studies have highlighted the potential of this compound in drug delivery systems due to its unique solubility properties and ability to form stable complexes with other molecules. Researchers have explored its role as a precursor in synthesizing bioactive compounds, particularly in the development of anti-inflammatory and antiviral agents.

In terms of synthesis, 1-(4-Chloro-3-Methylphenoxy)-3-(1-Phenylethyl)Aminopropan-2-Ol Hydrochloride is typically prepared through nucleophilic substitution reactions involving appropriate alkyl halides and aromatic alcohols. The reaction conditions, including temperature and solvent choice, play a critical role in determining the yield and purity of the final product.

The compound's hydrochloride salt form is particularly useful in pharmaceutical applications due to its enhanced stability and bioavailability compared to its free base counterpart. This has led to its exploration as an intermediate in the synthesis of various therapeutic agents.

From an environmental perspective, understanding the degradation pathways of 1-(4-Chloro-3-Methylphenoxy)-3-(1-Phenylethyl)Aminopropan-2-Ol Hydrochloride is crucial for assessing its potential impact on ecosystems. Recent research has focused on biodegradation studies under different environmental conditions, providing insights into its persistence and toxicity.

In conclusion, 1-(4-Chloro-3-Methylphenoxy)-3-(1-Phenylethyl)Aminopropan-2-Ol Hydrochloride (CAS No: 478654-04-5) stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthetic methodologies and application studies, position it as a valuable tool in modern chemistry and pharmacology.

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